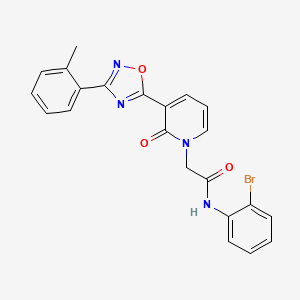

![molecular formula C26H27N3O3S B2588982 1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(4-甲硫基苯基)脲 CAS No. 1022789-72-5](/img/structure/B2588982.png)

1-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]-3-(4-甲硫基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Chemical Reactions Analysis

In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .科学研究应用

合成和化学性质

合成方法:该化合物属于一类可由苄氨基乙腈合成的化学物质,生成率极高的二氢异喹啉-4(3H)-酮。此类方法对于制备异喹啉衍生物至关重要,异喹啉衍生物是许多生物碱和药物制剂的关键结构 (Harcourt & Waigh, 1971)。此外,还开发了构建二氢异喹啉酮骨架(许多生物活性化合物中的核心结构)的新合成途径,提供了一种从易得材料制备这些骨架的方法 (Mujde, Özcan, & Balcı, 2011)。

化学反应和修饰:研究已经探索了二氢异喹啉与邻醌甲醚的反应,导致杂环化产物。此类反应是探索二氢异喹啉衍生物在合成复杂杂环结构中的化学反应性和潜在应用的一部分 (Osyanin, Ivleva, Osipov, & Klimochkin, 2011)。

生物活性

- 药理特征:一些二氢异喹啉衍生物(包括磺酰胺)已被合成并对其药理特征进行了评估,特别是抗惊厥作用。这些研究旨在识别癫痫的新治疗剂,一些分子的性质优于托吡酯等现有药物,尽管在酶促分析中抑制活性较弱 (Gitto et al., 2009)。这项研究强调了二氢异喹啉衍生物在开发神经系统疾病新疗法中的潜力。

作用机制

Isoquinolines

The isoquinoline moiety is present in many biologically active molecules, including pharmaceutical drugs and natural products. Isoquinolines have been found to interact with a variety of biological targets, including various enzymes and receptors .

Ureas

Ureas and their derivatives are known to have diverse biological activities. They can act as enzyme inhibitors, receptor antagonists, or transporter substrates .

Methoxy groups

Methoxy groups can influence the potency, selectivity, and pharmacokinetic properties of biologically active compounds. They can affect the lipophilicity of the molecule, its metabolic stability, and its interactions with biological targets .

Sulfanyl group

The sulfanyl group (–SH) can participate in various types of chemical reactions, and it can form disulfide bonds with cysteine residues in proteins, potentially leading to changes in protein structure and function .

未来方向

属性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-31-24-15-18-12-13-27-23(22(18)16-25(24)32-2)14-17-4-6-19(7-5-17)28-26(30)29-20-8-10-21(33-3)11-9-20/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYLTBBYKNJBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2588920.png)